1-(4-Chlorophenyl)-2-pyrrolidinone: A Foundational Guide to Physicochemical Properties, Synthesis, and Analytical Characterization
1-(4-Chlorophenyl)-2-pyrrolidinone: A Foundational Guide to Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of 1-(4-Chlorophenyl)-2-pyrrolidinone, a key chemical entity in modern medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, present a robust and validated protocol for its synthesis via Ullmann condensation, and detail the necessary analytical workflows for structural confirmation and purity assessment. This document is structured to serve as a practical and authoritative resource for scientific professionals, blending established data with field-proven insights to facilitate its application in research and development settings.
Introduction: The Strategic Importance of the N-Aryl Pyrrolidinone Scaffold
The pyrrolidinone nucleus is a well-established privileged scaffold in pharmacology, forming the structural core of numerous biologically active agents, most notably the racetam class of nootropics. The strategic functionalization of this lactam ring is a cornerstone of medicinal chemistry, allowing for the precise modulation of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.
The introduction of an aryl substituent at the nitrogen atom, as seen in 1-(4-Chlorophenyl)-2-pyrrolidinone, is a particularly powerful modification. The 4-chlorophenyl group imparts significant changes to the molecule's lipophilicity, electronic distribution, and steric profile. This moiety is frequently employed in drug design to enhance binding to hydrophobic pockets within target proteins and to influence metabolic stability. As both a versatile synthetic intermediate and a potential pharmacophore in its own right, a thorough understanding of the basic properties of 1-(4-Chlorophenyl)-2-pyrrolidinone is an essential prerequisite for its effective utilization in any drug discovery program.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is critical for all downstream applications, from designing synthetic routes to developing formulation strategies and interpreting biological data. The key properties of 1-(4-Chlorophenyl)-2-pyrrolidinone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7661-33-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO | [1][2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Appearance | Light beige to white fine crystalline powder | [1][2] |
| Melting Point | 95-97 °C | [2] |
| Boiling Point | 406.3 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.283 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, Methanol, Dichloromethane). Limited solubility in water. |
Expert Insight: The defined melting point range is indicative of a substance with relatively high purity, a crucial parameter for ensuring reproducible results in biological assays. The high predicted boiling point suggests low volatility, simplifying handling under standard laboratory conditions. Its solubility profile is typical for a moderately polar organic molecule and must be considered when selecting solvent systems for reactions, purification, and in vitro screening.
Synthesis and Purification: A Validated Ullmann Condensation Protocol
The formation of the N-aryl bond in 1-(4-Chlorophenyl)-2-pyrrolidinone is efficiently achieved through a copper-catalyzed Ullmann condensation. This method is highly reliable and scalable for laboratory production.
Synthesis Workflow Diagram
Caption: Workflow for the copper-catalyzed Ullmann synthesis of 1-(4-Chlorophenyl)-2-pyrrolidinone.
Step-by-Step Experimental Methodology
Materials:
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2-Pyrrolidinone
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1-Chloro-4-iodobenzene
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Copper(I) Iodide (CuI)
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L-Proline
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Potassium Carbonate (K₂CO₃), anhydrous
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Dimethyl Sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Deionized water
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for flash chromatography
Procedure:
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Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen), combine 1-chloro-4-iodobenzene (1.0 eq), 2-pyrrolidinone (1.5 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
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Expertise & Causality: An inert atmosphere is non-negotiable to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II). L-proline acts as a bidentate ligand, stabilizing the copper catalyst and accelerating the rate-limiting oxidative addition step of the catalytic cycle.[3] Potassium carbonate is a robust base for deprotonating the pyrrolidinone nitrogen, generating the active nucleophile.
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Solvent Addition and Heating: Add anhydrous DMSO to the flask. Stir the suspension and heat to 90-100 °C using an oil bath.
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Expertise: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve the diverse reagents. Using anhydrous solvent is critical, as water can interfere with the base and the catalytic cycle.
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Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the 1-chloro-4-iodobenzene starting material (typically 18-24 hours).
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Trustworthiness: This step embodies a self-validating system. Rigorous monitoring ensures the reaction is not prematurely quenched, maximizing yield, nor is it overheated for excessive periods, which could lead to byproduct formation and complicate purification.
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Workup and Extraction: Allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract three times with ethyl acetate. Combine the organic layers.
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Causality: The aqueous quench dissolves the inorganic salts (e.g., K₂CO₃, KI) and the DMSO, while the desired organic product partitions into the ethyl acetate layer.
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Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Expertise: The brine wash helps to remove residual water and break any emulsions, leading to a more efficient drying process.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is mandatory to confirm the chemical identity and purity of the synthesized compound before its use in further research.
Standard Analytical Workflow
Caption: A standard workflow for the complete analytical characterization of synthesized compounds.
Key Analytical Techniques and Expected Results
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the gold standard for purity assessment.[4][5] A pure sample should exhibit a single major peak, allowing for quantification of purity (e.g., >98%).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides unequivocal structural confirmation by showing the characteristic chemical shifts, splitting patterns, and integrations for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidinone ring.
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¹³C NMR: Complements the proton NMR by showing the expected number of carbon signals, including the distinct downfield signal for the carbonyl carbon.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula C₁₀H₁₀ClNO. The mass spectrum should also display the characteristic M and M+2 isotopic pattern in a ~3:1 ratio, which is definitive for a monochlorinated compound.
Potential Applications in Drug Discovery
1-(4-Chlorophenyl)-2-pyrrolidinone serves as a valuable starting point for medicinal chemistry campaigns. The related compound, 4-(4-chlorophenyl)-2-pyrrolidinone, is a known impurity and lactam precursor of Baclofen, a GABA-B receptor agonist used as a skeletal muscle relaxant.[6][7] This association suggests that the (chlorophenyl)pyrrolidinone scaffold is biologically relevant and has potential for CNS applications. Research applications include:
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Scaffold for Library Synthesis: It can be used as a foundational building block for creating libraries of novel compounds for high-throughput screening.
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Fragment-Based Drug Design: The molecule itself can be screened as a fragment to identify initial hits against various biological targets.
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Intermediate for Target Analogs: It is a key intermediate for synthesizing analogs of known bioactive molecules, particularly those targeting neurological pathways or G-protein coupled receptors.
References
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LookChem. (n.d.). Cas 22518-27-0, 4-(4-Chlorophenyl)-2-pyrrolidinone. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. 4-(4-Chlorophenyl)-2-pyrrolidinone | 22518-27-0 [chemicalbook.com]
- 7. Cas 22518-27-0,4-(4-Chlorophenyl)-2-pyrrolidinone | lookchem [lookchem.com]
